molecular formula C10H14N5Na2O14P3 B022702 Guanosine 5'-triphosphate disodium salt CAS No. 56001-37-7

Guanosine 5'-triphosphate disodium salt

Cat. No.: B022702
CAS No.: 56001-37-7
M. Wt: 567.14 g/mol
InChI Key: FIZIYLKEXVIRHJ-LGVAUZIVSA-L
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Description

Guanosine-5’-triphosphate is a purine nucleoside triphosphate that plays a crucial role in various biological processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process. The structure of guanosine-5’-triphosphate is similar to that of guanosine nucleoside, with the addition of phosphates on the ribose sugar .

Mechanism of Action

Target of Action

Guanosine 5’-triphosphate disodium salt (GTP) primarily targets G proteins , which are involved in various cellular processes . It also interacts with several other targets such as RNA-directed RNA polymerase , Uridine-cytidine kinase-like 1 , GTPase HRas , Genome polyprotein , and Rho-related GTP-binding protein RhoE .

Mode of Action

GTP acts as an activator of the signal transducing G proteins . It binds to these proteins and triggers a conformational change, allowing them to interact with other intracellular signaling molecules . This interaction results in the activation of various downstream signaling pathways .

Biochemical Pathways

GTP is involved in several biochemical pathways. It serves as a substrate for the synthesis of RNA during the transcription process and the synthesis of DNA during DNA replication . It is also essential for G protein-related signal transduction in second-messenger mechanisms . Furthermore, GTP is generated by the citric acid cycle and provides a source of energy for protein synthesis and gluconeogenesis .

Pharmacokinetics

It is known that gtp is soluble in water , suggesting that it could be readily absorbed and distributed in the body.

Result of Action

The activation of G proteins by GTP leads to the initiation of various cellular processes, including proliferation, differentiation, and activation of several intracellular kinase cascades . Moreover, GTP’s role as an energy-rich precursor of mononucleotide units in the enzymatic biosynthesis of DNA and RNA contributes to the regulation of genetic information .

Action Environment

The action, efficacy, and stability of GTP can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the binding of GTP to its targets and its subsequent actions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanosine-5’-triphosphate can be synthesized through several methods. One common method involves the reaction of the morpholide of guanosine 5’-monophosphate with bis-(tributylammonium) pyrophosphate in pyridine at 27°C. This reaction proceeds through four successive steps, resulting in the formation of guanosine-5’-triphosphate, guanosine 5’-diphosphate, and guanosine 5’-monophosphate . Another method involves enzymatic phosphorylation of guanosine 5’-monophosphate, followed by purification using ion exchange chromatography .

Industrial Production Methods: Industrial production of guanosine-5’-triphosphate typically involves large-scale enzymatic phosphorylation and subsequent purification processes. The use of ion exchange chromatography is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Guanosine-5’-triphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and interactions with proteins. It is hydrolyzed to guanosine diphosphate by GTPases during signal transduction processes .

Common Reagents and Conditions: Common reagents used in reactions involving guanosine-5’-triphosphate include bis-(tributylammonium) pyrophosphate, pyridine, and various enzymes such as GTPases . The conditions for these reactions typically involve specific temperatures and pH levels to ensure optimal activity.

Major Products Formed: The major products formed from the hydrolysis of guanosine-5’-triphosphate include guanosine diphosphate and inorganic phosphate. These products play significant roles in cellular signaling and energy transfer .

Comparison with Similar Compounds

Biological Activity

Guanosine 5'-triphosphate disodium salt (GTP) is a nucleotide that plays a crucial role in various biological processes. As an energy-rich molecule, it serves as a precursor for RNA synthesis and is involved in signal transduction pathways, particularly through its activation of G proteins. This article explores the biological activity of GTP, including its mechanisms of action, physiological roles, and implications in health and disease.

  • Molecular Formula : C₁₀H₁₄N₅Na₂O₁₄P₃
  • Molecular Weight : 567.144 g/mol
  • CAS Number : 56001-37-7
  • Melting Point : 180°C
  • Boiling Point : 1028.3°C at 760 mmHg

GTP functions primarily as a signaling molecule within cells. It is involved in various intracellular processes, including:

  • Activation of G Proteins : GTP binds to G proteins, facilitating their activation and subsequent signaling pathways that regulate cellular responses such as growth, differentiation, and metabolism .
  • Energy Source for RNA Synthesis : As an essential substrate for RNA polymerases, GTP provides the necessary energy for the transcription of genes into messenger RNA (mRNA) .

1. Signal Transduction

GTP plays a pivotal role in signal transduction pathways mediated by G proteins. Upon binding to a receptor, GTP is hydrolyzed to GDP, leading to the activation of downstream effectors that propagate the signal within the cell. This process is critical in various physiological functions, including:

  • Cell Growth and Proliferation : GTP is involved in pathways that promote cell division and growth through the activation of mitogen-activated protein kinases (MAPKs) and other signaling molecules .

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of guanosine (the nucleoside derived from GTP). Guanosine has been shown to:

  • Promote Neurite Outgrowth : In neuronal cell lines, guanosine enhances neurite arborization and differentiation, suggesting its role in neurodevelopment and repair mechanisms following injury .
  • Modulate Glial Cell Activity : Guanosine stimulates astrocytes to release neurotrophic factors such as nerve growth factor (NGF), which support neuronal survival and function .

Case Studies

Several studies have investigated the biological activity of GTP and its derivatives:

  • Study on Neuroprotection : A study demonstrated that guanosine administration post-ischemic stroke led to increased survival rates of neurons and enhanced recovery of motor functions in animal models. The mechanism was attributed to the modulation of glutamatergic transmission and reduction of apoptosis .
  • Astrocytic Calcium Imaging : Research utilizing astrocyte patch-clamp techniques revealed that GTP influences calcium signaling in astrocytes, which plays a significant role in neurotransmitter release and synaptic plasticity .

Summary Table of Biological Activities

Biological ActivityDescription
G Protein Activation Activates signaling pathways involved in cell growth and differentiation
RNA Synthesis Serves as a substrate for RNA polymerases during transcription
Neuroprotection Enhances neuronal survival and promotes neurite outgrowth
Astrocytic Modulation Stimulates astrocytes to release neurotrophic factors

Properties

CAS No.

56001-37-7

Molecular Formula

C10H14N5Na2O14P3

Molecular Weight

567.14 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1

InChI Key

FIZIYLKEXVIRHJ-LGVAUZIVSA-L

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]

physical_description

Solid

Synonyms

GUANOSINE-5'-TRIPHOSPHORIC ACID, DISODIUM; GUANOSINE 5'-TRIPHOSPHORIC ACID DISODIUM SALT; GUANOSINE-5'-TRIPHOSPHATE NA2-SALT; GUANOSINE-5'-TRIPHOSPHATE DISODIUM; GUANOSINE-5'-TRIPHOSPHATE DISODIUM SALT; GTP, NA2H2; GTP; GTP, 2NA

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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